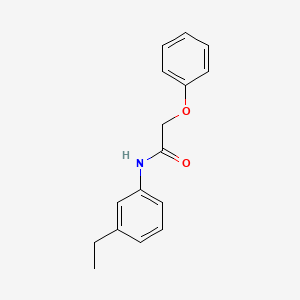![molecular formula C14H19N3O B1219255 6-Quinolinol, 8-[(4-amino-1-methylbutyl)amino]- CAS No. 80038-07-9](/img/structure/B1219255.png)
6-Quinolinol, 8-[(4-amino-1-methylbutyl)amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Quinolinol, 8-[(4-amino-1-methylbutyl)amino]-, also known as 8-hydroxyquinoline, is a heterocyclic organic compound that has been widely used in scientific research due to its unique properties. This compound has a variety of applications in different fields, including biochemistry, pharmacology, and materials science.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 6-Quinolinol, 8-[(4-amino-1-methylbutyl)amino]- involves the reaction of 6-Quinolinol with 4-amino-1-methylbutylamine in the presence of a coupling agent such as EDCI or DCC. The reaction is expected to yield the desired product along with the corresponding HCl salt.
Starting Materials
6-Quinolinol, 4-amino-1-methylbutylamine, EDCI or DCC
Reaction
Step 1: Dissolve 6-Quinolinol (1 equivalent) and 4-amino-1-methylbutylamine (1.2 equivalents) in anhydrous DMF or DMSO., Step 2: Add EDCI or DCC (1.2 equivalents) to the reaction mixture and stir for 2-3 hours at room temperature., Step 3: Quench the reaction by adding water and extract the product with an organic solvent such as ethyl acetate or dichloromethane., Step 4: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure., Step 5: Purify the crude product by column chromatography using a suitable solvent system to obtain the desired product as a yellow solid., Step 6: If desired, the product can be converted to the corresponding HCl salt by treatment with hydrochloric acid in a suitable solvent.
Mécanisme D'action
The mechanism of action of 6-Quinolinol, 8-[(4-amino-1-methylbutyl)amino]-noline is primarily related to its ability to chelate metal ions. This compound can form stable complexes with metal ions, such as zinc, copper, and iron, which can affect the activity of enzymes and other biological molecules. Additionally, 6-Quinolinol, 8-[(4-amino-1-methylbutyl)amino]-noline has been shown to have antioxidant properties, which can protect cells from oxidative stress.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 6-Quinolinol, 8-[(4-amino-1-methylbutyl)amino]-noline depend on the specific application and concentration of the compound. In general, this compound has been shown to have cytotoxic effects on cancer cells, as well as antimicrobial activity against a variety of bacteria and fungi. Additionally, 6-Quinolinol, 8-[(4-amino-1-methylbutyl)amino]-noline has been investigated for its potential use as a neuroprotective agent, due to its ability to inhibit the aggregation of amyloid beta peptides.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-Quinolinol, 8-[(4-amino-1-methylbutyl)amino]-noline in lab experiments is its ability to chelate metal ions, which can be useful for studying the activity of enzymes and other biological molecules. Additionally, this compound has a relatively low toxicity, which makes it suitable for use in cell culture experiments. However, one limitation of using 6-Quinolinol, 8-[(4-amino-1-methylbutyl)amino]-noline is that it can interfere with the activity of other metal-containing biomolecules, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 6-Quinolinol, 8-[(4-amino-1-methylbutyl)amino]-noline, including the development of new metal chelators with improved selectivity and efficacy, the investigation of the mechanisms underlying the cytotoxic and antimicrobial effects of this compound, and the exploration of its potential use in the treatment of neurodegenerative diseases. Additionally, the development of new synthetic methods for 6-Quinolinol, 8-[(4-amino-1-methylbutyl)amino]-noline and its derivatives could enable the production of new compounds with novel properties and applications.
Applications De Recherche Scientifique
8-Hydroxyquinoline has been used in various scientific research applications, including as a chelating agent for metal ions, as a fluorescent probe for biological imaging, and as a ligand for coordination chemistry. This compound has also been investigated for its potential use in the development of new drugs, such as antitumor agents and antibacterial agents.
Propriétés
IUPAC Name |
8-(5-aminopentan-2-ylamino)quinolin-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-10(4-2-6-15)17-13-9-12(18)8-11-5-3-7-16-14(11)13/h3,5,7-10,17-18H,2,4,6,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVLLKFLBQUFMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCN)NC1=C2C(=CC(=C1)O)C=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50326545 |
Source


|
| Record name | 6-quinolinol, 8-[(4-amino-1-methylbutyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50326545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Quinolinol, 8-[(4-amino-1-methylbutyl)amino]- | |
CAS RN |
80038-07-9 |
Source


|
| Record name | 6-quinolinol, 8-[(4-amino-1-methylbutyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50326545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

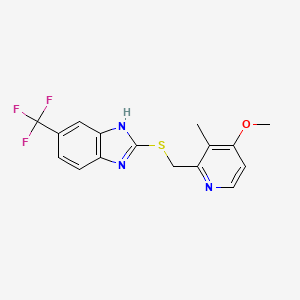

![2-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N-(2-hydroxypropyl)-N-propylacetamide](/img/structure/B1219175.png)

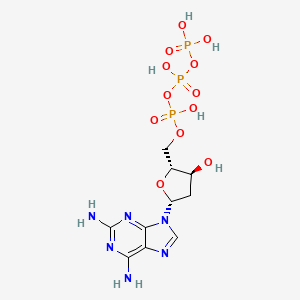
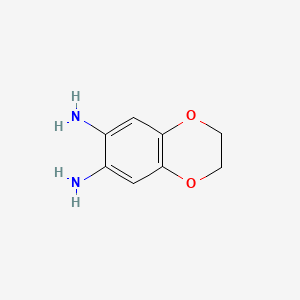
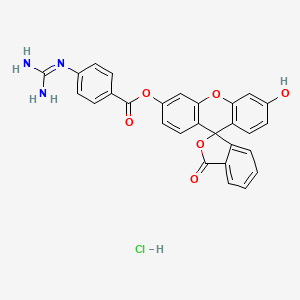
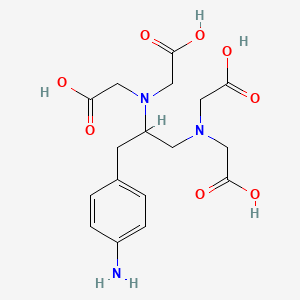


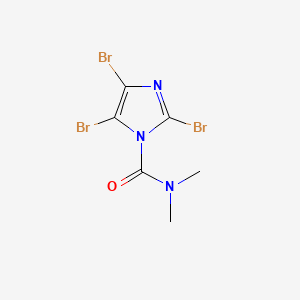
![2-[[Oxo(thiophen-2-yl)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid propan-2-yl ester](/img/structure/B1219192.png)
